![molecular formula C13H28OSi B14270871 Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- CAS No. 167489-85-2](/img/structure/B14270871.png)
Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- is a specialized organosilicon compound. It is characterized by the presence of a silane group attached to a cyclohexyl ring, which is further substituted with a 1,1-dimethylethyl group. This compound finds applications in various fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with 4-(1,1-dimethylethyl)cyclohexanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(1,1-dimethylethyl)cyclohexanol+trimethylchlorosilane→Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- can undergo oxidation reactions, typically forming silanols or siloxanes.
Reduction: This compound can act as a reducing agent in certain reactions, particularly in the presence of transition metal catalysts.
Substitution: The silane group can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium or platinum are often employed.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Various reduced organosilicon compounds.
Substitution: Substituted silanes with different functional groups.
科学研究应用
Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- involves its ability to form stable bonds with various substrates. The silane group can interact with hydroxyl groups, forming strong Si-O bonds. This interaction is crucial in applications such as surface modification and cross-linking in polymers.
相似化合物的比较
Trimethylsilyl chloride: A simpler silane compound used in similar applications.
Triethylsilyl chloride: Another organosilicon compound with slightly different reactivity.
Dimethylphenylsilane: A silane with a phenyl group, offering different chemical properties.
Uniqueness: Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl- is unique due to the presence of the bulky 1,1-dimethylethyl group, which provides steric hindrance and influences its reactivity. This makes it particularly useful in applications requiring selective reactions and stability.
属性
CAS 编号 |
167489-85-2 |
|---|---|
分子式 |
C13H28OSi |
分子量 |
228.45 g/mol |
IUPAC 名称 |
(4-tert-butylcyclohexyl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H28OSi/c1-13(2,3)11-7-9-12(10-8-11)14-15(4,5)6/h11-12H,7-10H2,1-6H3 |
InChI 键 |
AQKOPOJURPQAEY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(CC1)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


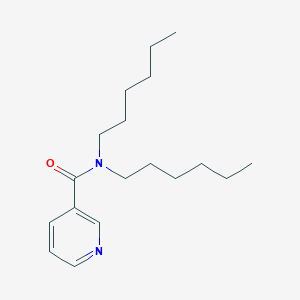
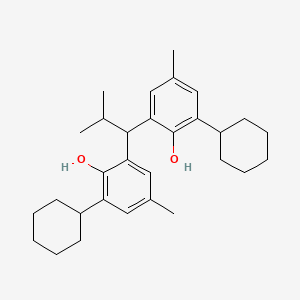

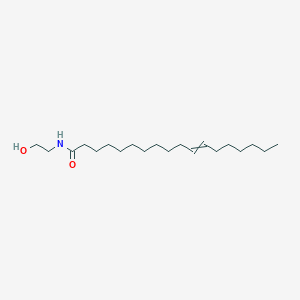


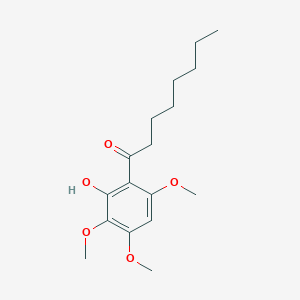

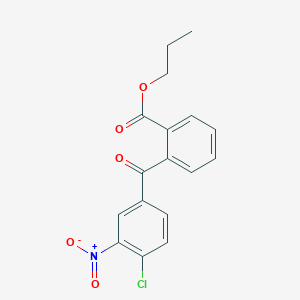
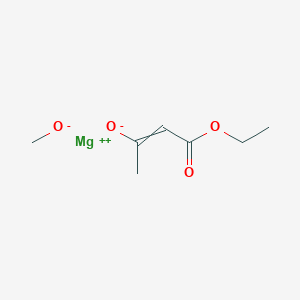
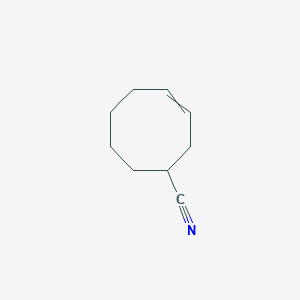
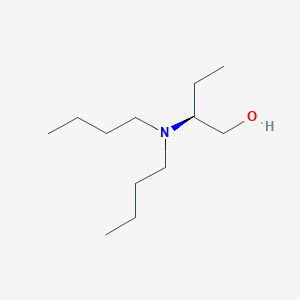

![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
